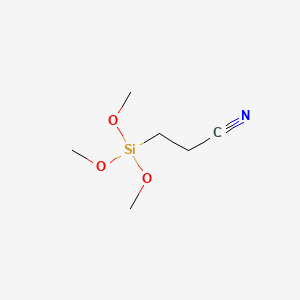
2,5-Dichloro-3,4-dinitrothiophène
Vue d'ensemble
Description
2,5-Dichloro-3,4-dinitrothiophene is a chemical compound with the molecular formula C4Cl2N2O4S . It has a molecular weight of 243.03 . It is a solid substance stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
The synthesis of 2,5-Dichloro-3,4-dinitrothiophene involves the interaction of indolylzinc chloride with 2,5-dichloro-3,4-dinitrothiophene . This reaction produces 2,5-bis(indol-3-yl)-3,4-dinitrothiophene .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3,4-dinitrothiophene is represented by the InChI code 1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 . The InChI key is UNRSLHGBQKYYSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dichloro-3,4-dinitrothiophene has a boiling point of 378.7±37.0 C at 760 mmHg and a melting point of 85-89 C . It is a solid substance stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthèse de systèmes polymères à faible bande interdite
Le 2,5-Dichloro-3,4-dinitrothiophène a été identifié comme un précurseur important pour une variété de systèmes polymères à faible bande interdite . Dans certains cas, les fonctionnalités halogènes sont simplement utilisées comme groupes de blocage afin de permettre la nitration aux positions β . Les groupes halogènes sont simplement éliminés lors de la réduction des groupes nitro en amines correspondantes .
Production d'architectures copolymères complexes
Les halogènes dans le this compound permettent également une fonctionnalisation supplémentaire par couplage aryl-aryl pour produire des architectures copolymères plus complexes . Cette chimie de couplage pourrait être encore affinée par l'utilisation d'autres analogues dihalogénés du composé .
Dinitration efficace des dihalothiophènes
De nouveaux protocoles de nitration ont permis une dinitration efficace des 2,5-dihalothiophènes avec des rendements d'environ 80 à 95 % . Les produits résultants, y compris le this compound, cristallisent tous facilement, permettant leur caractérisation par cristallographie aux rayons X .
Formation d'assemblages intéressants à l'état solide
Les structures de tous les composés, y compris le this compound, présentent la formation d'assemblages intéressants à l'état solide en raison des interactions de liaison halogène entre l'halogène et les groupes nitro .
Couplage de Stille pour fabriquer des oligomères thiophéniques conjugués
Ce monomère est utile dans le couplage de Stille catalysé par le Pd pour fabriquer des oligomères ou co-oligomères thiophéniques conjugués .
Synthèse du composé bromodinitro
Le this compound est utilisé comme réactif dans la synthèse du composé bromodinitro .
Production de polymères par couplage de Stille
Il est utilisé dans la production de polymères par couplage de Stille .
Obtention de 3,4-Diaminothiophène
Le 3,4-Diaminothiophène peut être obtenu par réduction du this compound .
Safety and Hazards
The safety information for 2,5-Dichloro-3,4-dinitrothiophene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the substance .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a precursor to a variety of low band gap polymeric systems .
Mode of Action
It’s known that the bromo functionalities in similar compounds are used as blocking groups to allow nitration in the β-positions . In these cases, the bromo groups are eliminated during the reduction of the nitro groups to the corresponding amines .
Biochemical Pathways
It’s known that the halides in similar compounds allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures .
Pharmacokinetics
The compound has a molecular weight of 24303 , which could influence its bioavailability.
Result of Action
It’s known that the compound is used as a precursor to a variety of low band gap polymeric systems .
Action Environment
It’s known that the compound is stored under nitrogen at a temperature of 4°c .
Propriétés
IUPAC Name |
2,5-dichloro-3,4-dinitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSLHGBQKYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325701 | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51584-21-5 | |
| Record name | 51584-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?
A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []
A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):
- Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []
- Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []
- Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []
- Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)




![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

